D-methionine (S)-S-oxide

Oxidative Stress Enzymology Stereospecific Reduction

Investigators using racemic methionine sulfoxide mixtures encounter confounded MsrA kinetics due to the unrecognized R-epimer fraction. D-Methionine (S)-S-oxide (CAS 50896-98-5) resolves this through its single, defined (2R,Sₛ) diastereomer identity: - Absolute MsrA substrate: the enzyme reduces only the S-sulfoxide epimer; this compound eliminates R-epimer interference, enabling precise Km and Vmax determination. - Validated chiral reference standard: spectral data archived in HMDB (HMDB0250776) support diastereomer-resolved quantification in metabolomics and oxidative-stress biomarker workflows. - Batch-controlled supply with QC documentation ensures inter-experiment reproducibility for stereospecific enzymatic and protein-repair studies.

Molecular Formula C5H11NO3S
Molecular Weight 165.21 g/mol
CAS No. 50896-98-5
Cat. No. B15474731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-methionine (S)-S-oxide
CAS50896-98-5
Molecular FormulaC5H11NO3S
Molecular Weight165.21 g/mol
Structural Identifiers
SMILESCS(=O)CCC(C(=O)O)N
InChIInChI=1S/C5H11NO3S/c1-10(9)3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-,10+/m1/s1
InChIKeyQEFRNWWLZKMPFJ-KNODYTOMSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Methionine (S)-S-oxide Product Evidence


D-Methionine (S)-S-oxide (CAS 50896-98-5) is a defined stereoisomer of methionine sulfoxide, specifically the (2R)-2-amino-4-[(S)-methylsulfinyl]butanoic acid diastereomer [1]. This chiral sulfoxide is formed via oxidation of the sulfur atom in methionine and exhibits distinct stereochemical and biochemical properties that dictate its recognition and processing by stereospecific cellular oxidoreductase systems . Its defined stereochemistry distinguishes it from the corresponding (R)-sulfoxide enantiomers and racemic mixtures, directly impacting its utility in studies of oxidative stress, chiral separation, and stereoselective enzymatic reduction.

D-Methionine (S)-S-oxide Substitution Risks


Methionine sulfoxide exists as a pair of diastereomers — the S- and R-sulfoxides — each exhibiting unique stereochemical recognition by cellular oxidoreductases [1]. The enzyme methionine sulfoxide reductase A (MsrA) exhibits absolute stereospecificity for the S-epimer, while MsrB is specific for the R-epimer [2]. Using a racemic mixture or the incorrect diastereomer introduces uncontrolled stereochemical variables that can mask or confound observed bioreduction rates, enzymatic kinetics, and oxidative stress readouts. Furthermore, the D-configuration at the alpha-carbon in D-methionine (S)-S-oxide influences its interaction with mammalian MsrA relative to the L-counterpart, resulting in a slower, quantifiably distinct reduction rate [3]. These stereochemical differences necessitate the procurement of the precisely defined diastereomer for experiments where chiral fidelity is a critical determinant of outcome.

D-Methionine (S)-S-oxide Comparative Evidence


Stereospecific MsrA Reduction

D-Methionine (S)-S-oxide is specifically recognized and reduced by methionine sulfoxide reductase A (MsrA), an enzyme with absolute stereospecificity for the S-epimer of methionine sulfoxide [1]. In contrast, the (R)-epimer (such as L-methionine (R)-S-oxide) is not an efficient substrate for MsrA and instead requires MsrB for reduction [2]. This stereochemical discrimination directly impacts the compound's metabolic fate and utility as a specific substrate.

Oxidative Stress Enzymology Stereospecific Reduction

MsrA Reduction Rate Comparison

While MsrA can reduce D-methionine (S)-S-oxide, it does so at a demonstrably slower rate compared to the L-enantiomer counterpart. MetaCyc annotations note that MsrA acts 'more slowly' on the free D-methionine (S)-S-oxide than on the L-form [1]. This reduced catalytic efficiency is a key differentiator when selecting substrates for kinetic studies.

Oxidative Stress Enzyme Kinetics Comparative Biochemistry

NMR and LC-MS Spectral Signatures

D-Methionine (S)-S-oxide has been characterized by 1D 1H NMR (500 MHz, H₂O) and 2D 1H-13C HSQC NMR (600 MHz, H₂O) and is catalogued in the Human Metabolome Database (HMDB0250776) [1][2]. These spectra provide a definitive analytical fingerprint for identity verification and purity assessment. While comparative spectral data for other diastereomers are available in separate HMDB entries, the specific chemical shift pattern of the (S)-S-oxide is distinct and can be used to differentiate it from the (R)-S-oxide and racemic mixture.

Analytical Chemistry Metabolomics Quality Control

Solubility and LogP Differentiation

Computational predictions indicate a water solubility of approximately 1e+006 mg/L at 25°C for D-methionine (S)-S-oxide . The estimated LogP (octanol-water partition coefficient) is -4.55, indicating high hydrophilicity . These values are distinct from those reported for the DL-racemic mixture, which is described as 'insoluble in water' but soluble in organic solvents , highlighting a notable difference in physicochemical behavior that can impact experimental design.

Formulation Physicochemical Properties Drug Development

Mammalian Bioreduction Profile

Research demonstrates that compounds containing methylsulfinyl groups, including methionine sulfoxide diastereomers, are reduced by mammalian MsrA with high stereospecificity for the S-enantiomer, while the R-enantiomer is not efficiently reduced by any known mammalian Msr [1]. This stereochemical bias in metabolic processing directly impacts the in vivo half-life and biological availability of the compound relative to its R-counterpart or racemic mixture.

Drug Metabolism Pharmacokinetics Oxidative Stress

Chiral Purity and Reference Standards

D-Methionine (S)-S-oxide is commercially available with defined stereochemistry (CAS 50896-98-5) and is often supplied as a high-purity analytical standard for LC-MS and HPLC applications [1]. In contrast, many vendors offer DL-methionine sulfoxide (CAS 62697-73-8) as a racemic mixture, which is unsuitable for stereospecific enzymatic studies or chiral method development.

Analytical Standards Chiral Separation Quality Control

D-Methionine (S)-S-oxide Applications


MsrA Activity Assays

D-Methionine (S)-S-oxide is the substrate of choice for characterizing MsrA enzymatic activity, as MsrA exhibits absolute stereospecificity for the S-sulfoxide epimer. The defined diastereomer ensures that observed reduction rates and kinetic parameters are not confounded by the presence of the R-epimer, which is not reduced by MsrA [1]. This enables precise determination of Km and Vmax values for MsrA in purified enzyme systems or cell lysates.

Chiral LC-MS/HPLC Method Standard

With its established CAS number (50896-98-5) and available spectral data in HMDB (HMDB0250776) [1], D-methionine (S)-S-oxide serves as an essential reference standard for developing and validating chiral separation methods. It allows for the accurate quantification and differentiation of methionine sulfoxide diastereomers in complex biological matrices, which is critical for metabolomics studies and oxidative stress biomarker analysis.

Oxidative Stress and Redox Biology

This compound is indispensable in studies investigating the stereospecific repair of oxidized proteins by the methionine sulfoxide reductase system. The slower reduction rate of the D-enantiomer by mammalian MsrA relative to the L-form [1] makes it a valuable tool for probing the active site geometry and substrate recognition mechanisms of these repair enzymes. Furthermore, its defined stereochemistry eliminates ambiguity in studies correlating methionine oxidation with cellular oxidative damage.

Chiral Building Block for Synthesis

The chiral sulfoxide moiety in D-methionine (S)-S-oxide can serve as a stereochemical handle or a defined starting point for the synthesis of more complex, enantiopure sulfoxide-containing molecules. Its availability as a single diastereomer avoids the need for laborious and often low-yield chiral resolution steps later in a synthetic sequence, thereby improving overall process efficiency and product purity.

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